

4-methylundecane mass spectrum interpretation

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Compound Focus: 4-Methylundecane

CAS No.: 2980-69-0

Cat. No.: S562483

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Compound Identification and Data

4-Methylundecane is a branched-chain alkane with the molecular formula $C_{12}H_{26}$ and a molecular weight of 170.3348 g/mol [1] [2]. Its structure consists of an undecane chain with a methyl group substituent on the fourth carbon. The table below summarizes its key identifiers.

Table 1: Chemical Identifiers for 4-Methylundecane

Property	Value
CAS Registry Number	2980-69-0 [1] [2]
Molecular Formula	$C_{12}H_{26}$ [1] [2]
Molecular Weight	170.3348 g/mol [1] [2]
IUPAC Name	4-Methylundecane [1] [2]
Other Names	4-Methylundecane [1]

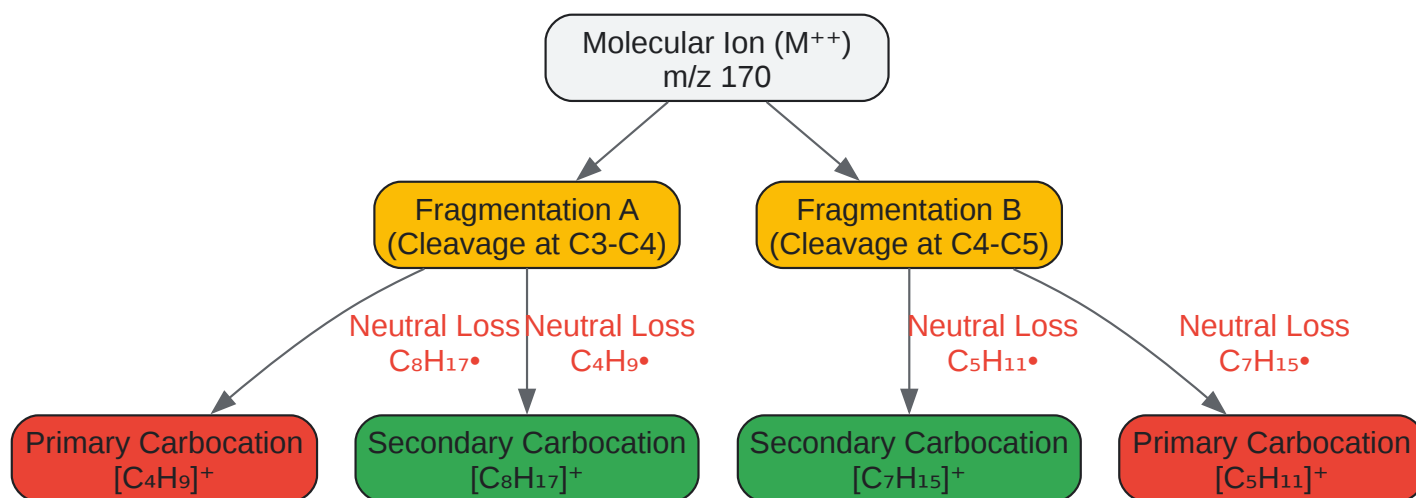
Mass Spectrum Interpretation

The mass spectrum of **4-methylundecane** was acquired using **electron ionization (EI)** and is documented in the NIST Mass Spectral Library [1] [2]. Interpreting EI mass spectra involves understanding that the molecular ion undergoes fragmentation, and the resulting pattern of peaks provides a "fingerprint" for identification [3].

Key Fragmentation Mechanisms

For **4-methylundecane**, the fragmentation is driven by the formation of stable carbocation intermediates. The key to its spectrum lies in the position of the branch (the methyl group on carbon 4), which creates preferred sites for cleavage.

The following diagram illustrates the primary fragmentation pathways that produce the key ions observed in the mass spectrum.



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The most stable and abundant fragment ions typically arise from **secondary carbocations** (Ion 2 and Ion 3 in the diagram), as they are more stable than primary carbocations (Ion 1 and Ion 4) [3]. The base peak (the tallest peak in the spectrum) is often one of these stable fragments, although the specific ion and its m/z value are detailed in the reference spectrum from NIST [1] [2].

Experimental Protocol: GC-MS Analysis

This protocol outlines the procedure for analyzing **4-methylundecane** using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization, based on the data available for this compound [2].

Sample Preparation and Instrumentation

- **Sample Preparation:** Prepare a dilute solution (typically 1-10 ppm) of the hydrocarbon sample in a suitable volatile solvent, such as hexane or dichloromethane.
- **Instrumentation:** Use a Gas Chromatograph coupled to a single quadrupole Mass Spectrometer with an electron ionization (EI) source.
- **GC Conditions (Recommended):**
 - **Column:** Non-polar stationary phase (e.g., DB-5, HP-5, SE-30, OV-1).
 - **Carrier Gas:** Helium.
 - **Injection Temperature:** 250 °C.
 - **Oven Program:** Begin at an initial temperature of 35-40 °C, then ramp at 3-5 °C/min to a final temperature of 240-300 °C [2].
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI).
 - **Electron Energy:** 70 eV.
 - **Ion Source Temperature:** 230 °C.
 - **Quadrupole Temperature:** 150 °C.
 - **Scan Range:** m/z 40 to 200.

Data Acquisition and Analysis

- **Calibration:** Tune and calibrate the mass spectrometer using a standard perfluorinated compound (e.g., perfluorotributylamine - PFTBA) as per the manufacturer's guidelines to ensure accurate mass assignment [3].
- **Injection:** Inject 1 µL of the prepared sample in split or splitless mode, depending on the concentration.
- **Data Collection:** Acquire data in full-scan mode to capture the entire mass spectrum.
- **Peak Identification:** Identify the chromatographic peak corresponding to **4-methylundecane** using its known Kovats Retention Index for cross-verification [2].
- **Spectral Interpretation:** Extract the mass spectrum from the apex of the chromatographic peak. Compare the observed spectrum to the reference spectrum in the NIST library.

Table 2: Kovats Retention Indices (RI) for 4-Methylundecane on Non-Polar Columns

Column Type	Active Phase	Temperature	Retention Index (RI)	Reference
Capillary	SE-54	Temperature Ramp	1160	Rembold et al., 1989 [2]
Capillary	HP-5 MS	Temperature Ramp	1160	Kotowska et al., 2012 [2]
Capillary	OV-1	Isothermal (60°C)	1163	Nijs and Jacobs, 1981 [2]
Capillary	Squalane	Isothermal (100°C)	1159	Heinzen, Soares et al., 1999 [2]

Data Interpretation and Quality Control

- **Spectrum Matching:** The acquired mass spectrum should be searched against a commercial spectral library (e.g., NIST/EPA/NIH Mass Spectral Library). A high match factor (typically >800/1000) provides strong confidence in the identification [1] [2].
- **Retention Index Agreement:** The combination of a high spectral match and a retention index that aligns with literature values (see Table 2) offers a confirmatory two-factor authentication for the compound's identity [2].
- **Fragment Ions:** The presence of key fragment ions consistent with the proposed fragmentation pathways (see Diagram 1) further validates the structural assignment. For **4-methylundecane**, expect prominent ions resulting from cleavages around the branch point.

Conclusions

The interpretation of the mass spectrum of **4-methylundecane** relies on understanding its structure and the subsequent fragmentation pathways that form stable carbocations. The use of standardized GC-MS protocols, combined with authoritative reference data from sources like the NIST WebBook, allows for the confident identification and analysis of this hydrocarbon. The logical flow of the fragmentation process provides a clear rationale for the observed spectral data.

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References

1. Undecane, 4-methyl- - the NIST WebBook [webbook.nist.gov]
2. Undecane, 4-methyl- - the NIST WebBook [webbook.nist.gov]
3. Interpretation of Mass Spectra, Part I: Developing Skills [chromatographyonline.com]

To cite this document: Smolecule. [4-methylundecane mass spectrum interpretation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b562483#4-methylundecane-mass-spectrum-interpretation>]

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